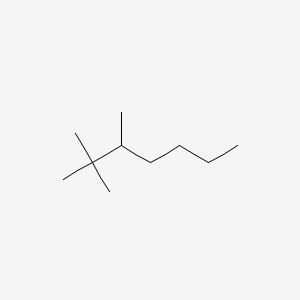

2,2,3-Trimethylheptane

Descripción

Contextualizing 2,2,3-Trimethylheptane within Branched Alkane Chemistry

Branched-chain alkanes are hydrocarbons that contain only carbon and hydrogen atoms, with the carbon atoms connected by single bonds and featuring alkyl groups attached to a central carbon chain. thoughtco.comyoutube.com This branching distinguishes them from linear, or straight-chain, alkanes. youtube.comopentextbc.ca Though they share the same molecular formula as their linear counterparts, branched alkanes are distinct compounds with unique physical and chemical properties, necessitating a specific nomenclature system developed by the International Union of Pure and Applied Chemistry (IUPAC). opentextbc.ca

This compound exemplifies the structural complexity that can arise from branching. Its specific arrangement of methyl groups on the heptane (B126788) backbone influences its physical properties. ontosight.ai Generally, branched alkanes exhibit lower boiling points compared to their straight-chain isomers due to reduced intermolecular van der Waals forces. youtube.comlongdom.org The structure of this compound is a key determinant of its behavior in various chemical processes, making it a valuable subject for detailed study.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H22 ontosight.ainih.gov |

| Molecular Weight | 142.28 g/mol nih.govontosight.ai |

| Boiling Point | ~145-158 °C ontosight.aistenutz.eu |

| Density | ~0.76 g/cm³ ontosight.ai |

| Appearance | Colorless liquid ontosight.aiontosight.ai |

| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and toluene. ontosight.ailongdom.org |

Significance of Branched Alkanes as Model Compounds in Chemical Science

Branched alkanes are of particular importance in the petroleum industry and are frequently used as model compounds in chemical research to understand fundamental processes like combustion and catalysis. thoughtco.comsolubilityofthings.com Their branched structure leads to higher octane (B31449) ratings, which helps prevent engine knocking, making them more efficient fuels. youtube.com The study of specific isomers like this compound and its relatives provides insight into how molecular structure affects reactivity and energy release. solubilityofthings.com

Research into the oxidation of branched alkanes reveals distinct behaviors compared to linear alkanes. researchgate.net Studies have shown that branched alkanes tend to react earlier and at a faster rate in the initial stages of low-temperature oxidation. researchgate.net However, their reaction rates may slow at later stages with increasing temperature. researchgate.net The products of oxidation also differ; branched alkanes can form compounds with C-O groups, while linear alkanes may produce more compounds containing carbonyl groups. researchgate.net For instance, the oxidation of branched alkanes can lead to the cleavage of C-C bonds, resulting in a variety of shorter-chain ketones and alcohols. academie-sciences.fr This contrasts with linear alkanes, where the carbon skeleton is typically retained. academie-sciences.fr The autoxidation of highly branched alkanes like pristane (B154290) has been shown to yield tertiary alcohols as the most significant product, with many smaller products resulting from the fragmentation of tertiary alkoxyl radicals. researchgate.net

These differences are critical in fields like geochemistry and environmental science, where the microbial oxidation of branched alkanes is a key process in the degradation of petroleum hydrocarbons. bohrium.com While much is known about the metabolism of n-alkanes, the pathways for branched alkanes are less understood and represent an active area of research. bohrium.com

Research Imperatives for Complex Branched Hydrocarbon Systems

The complexity of hydrocarbon mixtures found in sources like crude oil presents a significant analytical challenge. berkeley.edu Understanding the detailed composition of these mixtures is crucial for improving refining processes, developing better fuels, and assessing environmental impact. berkeley.edutandfonline.com A key research imperative is the development of advanced analytical techniques to identify and quantify the vast number of constitutional isomers present in these complex systems. berkeley.edu

One of the primary areas of investigation is catalytic cracking, a process used in petroleum refining to break down large hydrocarbon molecules into smaller, more valuable ones like gasoline. physicsandmathstutor.comsmolecule.com The behavior of branched alkanes like this compound under catalytic cracking conditions is of great interest. The use of catalysts like zeolites (e.g., ZSM-5) is central to these processes, and understanding how the catalyst's properties, such as acid strength, can control reaction pathways is a major research goal. sioc-journal.cn For example, research on the catalytic cracking of heptene (B3026448) has shown that the acid strength of the ZSM-5 catalyst can dictate whether the reaction favors the production of ethylene (B1197577) and pentene or propylene (B89431) and butene. sioc-journal.cn

Furthermore, the push for next-generation hydrocarbon biorefineries requires a deep understanding of the chemical and engineering barriers to converting biomass into liquid fuels. energy.gov This involves studying the catalytic processing of biomass-derived oxygenates and integrating these processes with existing petroleum refinery infrastructure. energy.gov The development of efficient and selective catalysts for these transformations is a critical research area, with the goal of producing "green" hydrocarbon fuels that are chemically identical to their petroleum-derived counterparts. energy.gov Understanding the fundamental interactions of complex hydrocarbon fluids with reservoir materials like kerogen and calcite at the molecular level is also essential for improving oil recovery techniques. acs.org

Structure

3D Structure

Propiedades

Número CAS |

52896-92-1 |

|---|---|

Fórmula molecular |

C10H22 |

Peso molecular |

142.28 g/mol |

Nombre IUPAC |

2,2,3-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-6-7-8-9(2)10(3,4)5/h9H,6-8H2,1-5H3 |

Clave InChI |

ACYHSTUWOQNWCX-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(C)C(C)(C)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Catalytic Transformations Involving Branched Alkanes

Catalytic Isomerization Pathways of Alkanes

The isomerization of alkanes, particularly the conversion of linear or lightly branched alkanes to more highly branched isomers, is a cornerstone of the modern petroleum industry. This process is critical for enhancing the octane (B31449) number of gasoline. Bifunctional catalysts are central to these transformations, facilitating a complex interplay of reaction steps.

Bifunctional catalysts are essential for the hydroisomerization of n-alkanes, a process that improves the quality of fossil fuels. rsc.org These catalysts possess both metal sites for (de)hydrogenation reactions and acid sites for skeletal isomerization. rsc.org The metal components are typically noble metals like platinum or palladium, while the acidic function is often provided by zeolites, silicoaluminophosphates (SAPO-n), or metal oxides. researchgate.net

Researchers have explored various strategies to fine-tune this balance. For instance, modifying the acidity of the support material or controlling the dispersion and particle size of the metal can significantly impact the catalyst's selectivity and activity. researchgate.net The textural properties of the catalyst support, such as pore size and structure, also play a crucial role by affecting the diffusion of reactant and intermediate molecules. rsc.org

Table 1: Performance of Different Bifunctional Catalysts in n-Heptane Isomerization

| Catalyst | Support | Metal | Temperature (°C) | n-Heptane Conversion (%) | Isomer Selectivity (%) | Reference |

| Pt/ZSM-5 | ZSM-5 | Pt | 250-350 | Varies | High | researchgate.net |

| Pt@ZSM-5 | ZSM-5 | Pt (encapsulated) | 250-350 | Higher than Pt/ZSM-5 | Superior to Pt/ZSM-5 | researchgate.net |

| Pt/WO3/ZrO2 | WO3/ZrO2 | Pt | 170 | 84 | 71.9 | researchgate.net |

| Pt-Cr/Zr(x)-HMS | Cr/Zr(x)-HMS | Pt | 200 | 63 | 66 (i-C7) | nih.gov |

This table is for illustrative purposes and the values can vary based on specific experimental conditions.

The skeletal isomerization of alkanes over acidic catalysts proceeds through the formation of carbenium ion intermediates. taylorandfrancis.com The generally accepted mechanism for hydroisomerization on a bifunctional catalyst involves several key steps: rsc.org

Dehydrogenation: The alkane molecule first undergoes dehydrogenation on a metal site to form an alkene.

Protonation: The resulting alkene then diffuses to a Brønsted acid site where it is protonated to form a carbenium ion. taylorandfrancis.com

Isomerization: This carbenium ion can then undergo a series of rearrangements, including hydride and methyl shifts, to form a more stable, branched carbenium ion. Tertiary carbenium ions are particularly stable and their formation is a key driver of the isomerization process. taylorandfrancis.comresearchgate.net

Deprotonation: The branched carbenium ion deprotonates to form a branched alkene.

Hydrogenation: Finally, the branched alkene migrates back to a metal site where it is hydrogenated to the final branched alkane product.

The stability of the carbenium ion intermediates is crucial. Tertiary carbenium ions are more stable than secondary and primary ones, and this thermodynamic preference influences the product distribution, favoring the formation of highly branched isomers. taylorandfrancis.com Computational studies have been instrumental in identifying the transition states and activation energies for the various C-C bond cleavages and rearrangements involved in these processes. researchgate.net

Achieving high regio- and stereoselectivity in the synthesis of specific branched alkanes like 2,2,3-trimethylheptane remains a significant challenge in catalysis. While industrial isomerization processes produce a mixture of isomers, targeted synthesis of a single, highly branched alkane requires more precise control.

Recent advancements in catalysis offer pathways to enhance selectivity. For instance, the use of specific ligands in transition metal catalysis can control the regioselectivity of reactions like hydroacylation, which can be a step in the synthesis of complex branched structures. researchgate.net Shape-selective catalysis using zeolites with specific pore structures can also influence the product distribution by sterically hindering the formation of certain isomers.

The synthesis of highly substituted molecules often involves multi-step processes. For example, the Johnson-Claisen rearrangement can be used to create specific carbon skeletons which can then be further modified. stackexchange.com While direct, highly selective synthesis of a complex alkane like this compound from a simple precursor in a single step is not yet a mature technology, ongoing research into new catalytic systems and synthetic methodologies continues to advance the field. stackexchange.comnih.gov

Hydrocarbon Cracking and Reforming Processes

Cracking and reforming are essential refinery processes that alter the molecular structure of hydrocarbons. While often aimed at producing smaller, more valuable molecules or aromatics, these processes also involve isomerization and rearrangement reactions relevant to branched alkanes.

Hydrocracking is a versatile process that combines catalytic cracking and hydrogenation to convert heavy hydrocarbon feedstocks into lighter, more valuable products such as gasoline, jet fuel, and diesel. researchgate.net When applied to branched alkanes, hydrocracking can lead to both isomerization and C-C bond scission.

The process is typically carried out at elevated temperatures and pressures in the presence of a bifunctional catalyst and a hydrogen-rich atmosphere. researchgate.net The catalyst's acidic function promotes the initial cracking of the hydrocarbon chain via carbenium ion intermediates, while the metallic function hydrogenates the resulting fragments, preventing the formation of coke and other undesirable byproducts. researchgate.net

The product distribution in hydrocracking is influenced by several factors, including the nature of the feedstock, the type of catalyst, and the operating conditions. For instance, the choice of a large-pore zeolite like FAU or BEA can favor the formation of middle distillates. google.com The reaction temperature is a critical parameter; higher temperatures generally increase the rate of cracking, leading to a higher yield of lighter products, but can also decrease selectivity towards isomers. mdpi.com

The cleavage of carbon-carbon bonds is a fundamental step in cracking processes. The mechanism of C-C bond scission can vary depending on the catalyst and reaction conditions. In acid-catalyzed cracking, the process is initiated by the formation of a carbenium ion, followed by β-scission, where the C-C bond beta to the positively charged carbon breaks. taylorandfrancis.comuregina.ca This results in the formation of a smaller alkane and a new, smaller carbenium ion, which can then undergo further reactions.

On metal surfaces, C-C bond cleavage can occur through different mechanisms. For instance, studies on iridium surfaces suggest that C-C bond cleavage is preceded by the loss of hydrogen atoms and the formation of multiple carbon-metal bonds. illinois.edu The structure of the alkane significantly influences which C-C bond is most likely to break. Methyl substituents at C-C bonds can affect the stability of the transition states, with cleavage of more substituted C-C bonds often having higher activation enthalpies. researchgate.netufl.edu This understanding allows for some prediction and control over the location of C-C bond cleavage.

Molecular rearrangements are also prevalent during these processes. Carbenium ions formed during cracking can undergo the same types of hydride and methyl shifts seen in isomerization, leading to a complex mixture of products. The interplay between C-C bond scission and rearrangement determines the final product slate.

Novel Catalytic Approaches for Branched Hydrocarbon Generation

The targeted synthesis of highly branched alkanes, such as this compound, is of significant interest due to their favorable properties as fuel components, particularly their high octane ratings. Traditional methods for obtaining branched alkanes often rely on the isomerization of linear alkanes, a process that can be accompanied by undesirable side reactions like cracking. tandfonline.com Modern research, however, is increasingly focused on novel catalytic approaches that offer greater control and efficiency in the generation of specific branched hydrocarbon structures. These advanced methodologies primarily revolve around hydroisomerization and hydrocracking using sophisticated bifunctional catalysts, as well as innovative routes from alternative feedstocks.

Hydroisomerization is a key process in petroleum refining that converts linear paraffins into their branched isomers. mdpi.com This process is typically carried out using bifunctional catalysts that possess both metal and acid sites. mdpi.com The metal component, often a noble metal like platinum or palladium, facilitates hydrogenation and dehydrogenation reactions, while the acidic support, commonly a zeolite or a composite material, catalyzes the skeletal rearrangement of the hydrocarbon chain. mdpi.commdpi.com

The challenge in hydroisomerization lies in maximizing the yield of desired multi-branched isomers while minimizing hydrocracking, which leads to the formation of lower molecular weight products. mdpi.com The selectivity of the process is highly dependent on the balance between the metal and acid functions of the catalyst. mdpi.com An optimal catalyst will have an appropriate ratio of metal to acid sites to promote isomerization over cracking. mdpi.com

Recent advancements in catalyst design have focused on the development of materials with tailored acidity and pore structures. Hierarchical and nano-shaped zeolites, for instance, have been developed to improve mass transfer and influence product selectivity. mdpi.com Zeolites such as ZSM-5, ZSM-22, SAPO-11, Y, and Beta are commonly used as acidic supports in these bifunctional catalysts. mdpi.com

Another promising approach involves the use of metal-promoted, anion-modified zirconium oxides. acs.org These catalysts have shown high activity and selectivity in the hydroisomerization and hydrocracking of long-chain alkanes, producing high yields of isoalkanes. acs.org

Beyond the isomerization of long-chain alkanes, novel catalytic routes are being explored for the direct synthesis of branched hydrocarbons from smaller molecules. For example, the catalytic reaction of methanol (B129727) in the presence of zinc iodide has been shown to produce highly branched hydrocarbons, including a significant amount of 2,2,3-trimethylbutane (B165475) (triptane). osti.gov This suggests the potential for building up complex branched structures from simple feedstocks.

Furthermore, the conversion of biomass-derived feedstocks into branched alkanes is an area of growing interest for the production of renewable fuels. researchgate.net Chemo-catalytic methods are being investigated for the targeted synthesis of densely-branched isoalkanes from bio-oil and raw biomass. researchgate.net

The table below summarizes some of the key catalytic systems and their applications in the generation of branched hydrocarbons.

| Catalyst System | Feedstock | Primary Products | Key Features |

| Bifunctional Pt/Zeolite (e.g., ZSM-5, ZSM-22) | Long-chain n-alkanes | Branched isomers | Balances isomerization and cracking reactions. mdpi.com |

| Metal-promoted anion-modified zirconium oxides | Long-chain n-alkanes, polyolefins | C5-C12 isoalkanes | High yields of isoalkanes. acs.org |

| Zinc Iodide | Methanol | Highly branched hydrocarbons (e.g., 2,2,3-trimethylbutane) | Direct synthesis from a C1 feedstock. osti.gov |

| Bifunctional Pt-promoted Al-HMS | Long-chain n-alkanes | Isoalkanes | Mesoporous material with high selectivity. researchgate.net |

| Pt-Zn/HY nanocatalyst | n-heptane | Isomers and aromatic hydrocarbons | High catalytic selectivity for desired hydrocarbons. mdpi.com |

Detailed research findings have demonstrated the effectiveness of these novel catalytic approaches. For instance, studies on the hydroisomerization of n-dodecane over platinum-containing mesoporous aluminosilicates have shown high conversion rates and selectivity towards iso-dodecanes. Specifically, catalysts with an Si/Al ratio of 10 and 22 exhibited the highest selectivity, achieving over 90% selectivity for iso-C12H26 at conversions of 43-46 wt%. researchgate.net

In the reforming of n-heptane, a Pt-Zn/HY nanocatalyst demonstrated superior performance in producing high-quality isomers and aromatic hydrocarbons at an optimal reaction temperature of 500 °C. mdpi.com This catalyst also showed greater resistance to deactivation compared to other bimetallic catalysts. mdpi.com

The direct synthesis of branched hydrocarbons from carbon dioxide has also been achieved using composite catalysts. osti.gov This innovative approach combines methanol synthesis, dehydration, and homologation catalysts in a single reactor to produce isoparaffins with high selectivity. osti.gov

These examples highlight the significant progress being made in the development of novel catalytic strategies for the generation of branched hydrocarbons. While the direct, high-yield synthesis of a specific molecule like this compound remains a complex challenge, these advanced methodologies provide a powerful toolkit for controlling hydrocarbon architecture and producing valuable branched alkanes from a variety of feedstocks.

Analytical Science and Separation Techniques for Complex Branched Alkane Mixtures

Advanced Liquid-Phase Chromatographic Separations

While GC-based methods are predominant for the analysis of volatile alkanes, advanced liquid-phase chromatographic techniques also offer potential for the isolation and analysis of these compounds from complex matrices.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid stationary support. Instead, it relies on the partitioning of analytes between two immiscible liquid phases. This technique is particularly advantageous for preparative-scale separations and for avoiding the irreversible adsorption of analytes that can occur on solid supports.

While the primary applications of HSCCC have been in the separation of natural products, its ability to separate isomers makes it a potentially useful tool for the isolation of specific branched alkanes from complex hydrocarbon mixtures. The separation is based on the differential partitioning of the isomers between the two liquid phases. The selection of an appropriate biphasic solvent system is the most critical parameter in developing an HSCCC separation method. For nonpolar compounds like alkanes, a non-aqueous solvent system would be required. Although specific applications for the isolation of 2,2,3-trimethylheptane using HSCCC are not widely reported, the technique's potential for isomer separation suggests it could be adapted for this purpose.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC combines some of the advantages of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for high separation efficiency and fast analysis times.

SFC is well-suited for the separation of non-volatile and thermally labile compounds, but it can also be applied to the analysis of hydrocarbons. For the separation of branched alkane isomers, the choice of the stationary phase and the composition of the mobile phase (including the use of co-solvents) are crucial. Chiral SFC, in particular, has demonstrated powerful capabilities in separating stereoisomers. While the focus of much SFC work has been on more polar and chiral compounds, the principles of SFC could be applied to the challenging separation of structurally similar branched alkanes. The technique's ability to separate isomers based on subtle differences in their interaction with the stationary phase makes it a promising area for further research in the detailed analysis of complex alkane mixtures.

Compound Information

Computational Methods for Chromatographic Separation Prediction

Computational methods are increasingly utilized to predict and optimize chromatographic separations, saving time and resources compared to purely experimental approaches. researchgate.netnih.gov These methods model the interactions between analytes and the stationary phase to forecast retention behavior. researchgate.netresearchgate.net For complex mixtures of branched alkanes, where numerous isomers with similar physicochemical properties exist, these predictive models are particularly valuable for method development. rsc.orgresearchgate.net

A prominent computational approach is the Quantitative Structure-Retention Relationship (QSRR). nih.govresearchgate.netchemrxiv.org QSRR models establish a mathematical correlation between the chromatographic retention of a compound and its molecular descriptors. nih.gov These descriptors are numerical values that encode structural, physical, and chemical properties of a molecule. researchgate.net For alkanes, topological indices such as the Wiener index and the Randić molecular connectivity index have been successfully used to relate molecular structure to GC retention. researchgate.net Linear regression is often applied to build the model, correlating the logarithm of the adjusted retention time with the calculated descriptor values for a training set of compounds. researchgate.net Such models can then be used to predict the retention times of other, structurally similar compounds like this compound. researchgate.netresearchgate.net

The predictive performance of QSRR models can be influenced by the choice of molecular descriptors and the statistical method used. mtak.hu Besides topological indices, other descriptors can include constitutional, geometric, and quantum-chemical parameters. researchgate.net Machine learning algorithms, such as artificial neural networks, can also be employed to build more complex, non-linear QSRR models. nih.govmtak.hu

Another computational strategy involves molecular modeling and simulation. researchgate.netnih.gov These methods provide insights into the molecular-level mechanisms of separation. nih.gov By simulating the interactions between solute molecules (e.g., branched alkane isomers) and the stationary phase, researchers can understand the factors governing selectivity. nih.govberkeley.edu Molecular shape is a key factor in the separation of isomers. nih.gov Stationary phases with high conformational order can exhibit "shape selectivity," allowing them to distinguish between isomers based on their size and structure. nih.gov Molecular dynamics simulations can reveal how different isomers, such as linear vs. branched alkanes, interact with the stationary phase, explaining observed differences in retention. nih.govberkeley.edu This understanding can guide the rational design of new stationary phases with enhanced selectivity for specific separation challenges, like separating the numerous isomers of heptane (B126788). researchgate.netberkeley.edu

| Physicochemical | Boiling Point, Molar Refractivity | Properties that are inherently correlated with intermolecular forces and thus retention behavior. |

Biogeochemical Pathways in Petroleum Genesis

The formation of branched alkanes in petroleum is intrinsically linked to the transformation of organic matter under geological heat and pressure over millions of years.

Petroleum, a complex mixture of hydrocarbons, originates from the thermal degradation of kerogen, which is the insoluble organic matter in sedimentary rocks. This transformation occurs in distinct stages as temperature and pressure increase with burial depth. youtube.comyoutube.com Initially, diagenesis occurs at shallow depths and low temperatures (up to about 50°C), where microbial activity alters the original biological molecules, leading to the formation of kerogen. youtube.comyoutube.com

As sediments are buried deeper, they enter the catagenesis stage, often referred to as the "oil window," at temperatures ranging from approximately 60°C to 175°C. youtube.comyoutube.com During catagenesis, the large, complex kerogen molecules undergo thermal cracking, breaking down into smaller, more mobile hydrocarbon molecules that constitute crude oil and natural gas. youtube.comyoutube.com This process results in the release of hydrogen-rich fluids (oil and gas), leaving behind a carbon-rich residue. youtube.comyoutube.com The structure of the original organic matter and the conditions of maturation influence the types of hydrocarbons produced. Studies on the artificial maturation of oil shale show that as kerogen is consumed, its aliphatic carbon chains tend to become shorter and/or more branched. researchgate.netresearchgate.net In contrast, bitumen, an intermediate product, can show a lengthening of aliphatic chains as it is generated from kerogen. researchgate.netresearchgate.net With increasing thermal maturity, both kerogen and bitumen become more aromatic. researchgate.netresearchgate.net

At temperatures exceeding 175°C, the metagenesis stage begins, where the remaining kerogen and previously formed oil are further cracked to form primarily dry gas (methane). youtube.comyoutube.com

| Stage | Temperature Range (°C) | Depth (km) | Key Processes | Products |

| Diagenesis | < 50°C | < 1-2 | Microbial alteration, dehydration, decarboxylation. | Kerogen, Methane (biogenic) |

| Catagenesis | 60°C - 175°C | ~2-4 | Thermal cracking of kerogen. | Crude Oil (including branched alkanes), Wet Gas |

| Metagenesis | > 175°C | > 4 | High-temperature thermal cracking of oil and kerogen. | Dry Gas (methane), Graphite residue |

This table provides a generalized overview of the thermal maturation stages leading to petroleum formation. Actual temperatures and depths can vary depending on the local geothermal gradient and geological conditions. youtube.comyoutube.com

The stable carbon isotope composition (δ¹³C) of individual hydrocarbon components, including branched alkanes, serves as a powerful tool for tracing their origin and understanding the geochemical processes they have undergone. researchgate.net The isotopic signature of a hydrocarbon is largely inherited from the kerogen from which it was derived, which in turn reflects the isotopic composition of the original source organisms (e.g., marine algae, terrestrial plants). researchgate.net

Different sources of organic matter have distinct isotopic fingerprints. For instance, oils derived from terrestrial sources tend to have different n-alkane isotopic values compared to those from marine sources. researchgate.net This allows geochemists to perform oil-source rock correlations and identify mixed oil sources. researchgate.net

Furthermore, secondary processes such as biodegradation and thermal alteration can modify the isotopic composition of hydrocarbons. researchgate.net For example, a sawtooth pattern of carbon isotope depletion and enrichment across different hydrocarbon chain lengths (C1 to C4) can be indicative of specific formation mechanisms, potentially including abiogenic polymerization processes under certain geological conditions. itn.pt Compound-specific isotope analysis provides a more robust geochemical fingerprint than bulk analysis, allowing for a more reliable determination of hydrocarbon sources and history. researchgate.net

Atmospheric Formation and Transformation Processes

Branched alkanes are emitted into the atmosphere from various sources, including vehicle exhaust and industrial processes. Once in the atmosphere, they participate in photochemical reactions that can lead to the formation of secondary pollutants.

Intermediate volatility organic compounds (IVOCs), which include branched alkanes, are significant precursors to the formation of secondary organic aerosols (SOA). nih.govnih.gov SOA is a major component of atmospheric particulate matter (PM2.5), which has implications for air quality, climate, and human health. copernicus.orgcopernicus.org

The formation of SOA from alkanes is a multigenerational oxidation process. nih.gov In the atmosphere, branched alkanes are oxidized, leading to the formation of organic compounds with lower vapor pressure. These less volatile products can then partition from the gas phase to the particle phase, contributing to the formation and growth of SOA. nih.govcopernicus.org

Research indicates that the molecular structure of the parent alkane is a dominant factor in determining the SOA yield. nih.gov Smog chamber experiments have shown that for alkanes with the same number of carbon atoms, branched alkanes generally have lower SOA mass yields compared to linear or cyclic alkanes. nih.gov The position of the methyl branch on the carbon backbone also influences the SOA yield. nih.gov

| Precursor Type (C₁₂) | SOA Yield (%) at Cₒₐ=10 µg m⁻³ | Key Finding |

| n-dodecane (linear) | ~15-20% | Higher yield compared to branched isomers. |

| 2,6,11-trimethyldodecane (branched) | ~5-8% | Branching reduces SOA yield. |

| Cyclododecane (cyclic) | ~40-50% | Cyclic structure significantly enhances SOA yield. |

This table presents representative SOA yields from different C₁₂ alkane structures under high-NOx conditions, illustrating the impact of molecular structure. Data are synthesized from findings in atmospheric chemistry research. nih.gov

The primary pathway for the atmospheric oxidation of branched alkanes is initiated by the hydroxyl radical (OH), often referred to as the "detergent of the atmosphere". nih.govharvard.edu The oxidation process generally proceeds through a sequence of reactions:

Hydrogen Abstraction : An OH radical abstracts a hydrogen atom from the alkane molecule (R-H), forming water (H₂O) and an alkyl radical (R•). For branched alkanes like this compound, abstraction can occur at primary, secondary, or tertiary carbon atoms, with abstraction from tertiary carbons being the most favorable.

Peroxy Radical Formation : The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form an alkylperoxy radical (RO₂•).

Alkoxy Radical Formation : The alkylperoxy radical (RO₂•) can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). This step is crucial in environments with significant NOx pollution.

Further Reactions : The alkoxy radical (RO•) is highly reactive and can undergo further reactions, such as decomposition (C-C bond scission) or isomerization. It can also react with O₂ to form a carbonyl compound (like a ketone or aldehyde) and a hydroperoxy radical (HO₂•). nih.gov

This complex, multi-generational oxidation process transforms the initial hydrocarbon into a variety of more oxidized and often less volatile products, which can contribute to the formation of SOA and ozone. acs.orgnih.gov

Interactions with Geologic and Environmental Matrices

Branched alkanes are widespread in the geological record and their distribution can provide insights into past environmental conditions and biological sources. nih.gov A specific class of branched alkanes with quaternary substituted carbon atoms (BAQCs), which includes structures like 2,2-dimethylalkanes, has been identified in diverse geologic samples ranging from modern deep-sea hydrothermal waters to ancient black shales dating back billions of years. nih.govresearchgate.net

The presence of these compounds in various sediments suggests they have a high potential for preservation. nih.gov Their distribution in the geological record indicates a biological origin, although the specific source organisms are often unknown. nih.govresearchgate.net The paleobiogeographic distribution of some BAQCs suggests that the source organisms may have an affinity for sulfidic environments and could be nonphotosynthetic sulfide (B99878) oxidizers. nih.govresearchgate.net For example, BAQCs have been found in gray shale facies deposited under intermittently euxinic (anoxic and sulfidic) waters, but are absent in adjacent black shales deposited under persistently sulfidic conditions. nih.gov This suggests their presence can be used as a biomarker to reconstruct specific paleoenvironmental conditions, such as weakly oxidizing sedimentary environments. frontiersin.org

In petroleum reservoirs, branched alkanes are generally considered more resistant to microbial degradation than their linear counterparts. nih.gov However, studies have shown that methanogenic degradation of branched alkanes can occur in high-temperature reservoirs, potentially through a pathway involving fumarate (B1241708) addition. nih.gov

Adsorption Behavior of Branched Alkanes in Porous Materials (e.g., Zeolites)

The adsorption of branched alkanes in porous materials is a phenomenon of significant interest in fields such as petroleum refining, natural gas processing, and environmental remediation. The efficiency of separation and catalytic processes often depends on the selective adsorption of different hydrocarbon isomers. Zeolites, crystalline aluminosilicates with a well-defined microporous structure, are widely used as adsorbents and catalysts due to their uniform pore sizes and high surface areas.

The adsorption behavior of alkanes in zeolites is influenced by both the properties of the zeolite (such as pore size, shape, and chemical composition) and the characteristics of the alkane molecule (such as size, shape, and polarizability). A key factor governing the adsorption of branched alkanes is the steric hindrance imposed by their non-linear structure. In general, linear alkanes can penetrate more easily into the narrow pores of zeolites compared to their branched isomers. This size exclusion effect is a fundamental principle behind many industrial separation processes, such as the separation of linear paraffins from branched and cyclic hydrocarbons to improve the octane (B31449) number of gasoline.

Research into the adsorption of various alkanes on different types of zeolites has provided detailed insights into these processes. For instance, studies comparing the adsorption of linear, monobranched, and dibranched alkanes on pure silica (B1680970) STW zeolite have shed light on the material's potential for separating these isomers. The structure and process of adsorption can differ significantly depending on the specific zeolite and the adsorbing molecule, reflecting the differences in the sizes of both the molecules and the pores. nih.gov

The following table summarizes the heats of adsorption for various C2-C4 alkanes and alkenes on different zeolites and silica, as estimated from Fourier transform infrared spectroscopy. These values provide a quantitative measure of the interaction strength between the adsorbate and the adsorbent surface.

| Adsorbate | Adsorbent | Heat of Adsorption (kJ/mol) |

| Propane | Ferrierite | 50 |

| n-Butane | Ferrierite | 60 |

| Ethylene (B1197577) | ZSM-5 | 55 |

| Propylene (B89431) | ZSM-5 | 70 |

| 1-Butene | ZSM-5 | 80 |

| Ethane | Silica | 25 |

| Propane | Silica | 30 |

| n-Butane | Silica | 35 |

This table presents estimated heats of adsorption based on spectroscopic data, illustrating the varying interaction strengths between different hydrocarbons and porous materials.

In addition to zeolites, other porous materials such as carbonaceous deposits found in internal combustion engines have been studied for their adsorption of branched alkanes. In model slit pores representing these deposits, it has been shown that in larger pores, the adsorption selectivity towards isooctane (B107328) (a highly branched alkane) over n-heptane is modest. researchgate.net However, in smaller pores (around 10 Å), the selectivity for isooctane can increase significantly due to packing effects. researchgate.net

Metal-organic frameworks (MOFs) are another class of porous materials that have emerged as promising adsorbents for hydrocarbon separations. acs.org Their tunable pore structures allow for precise control over the size and shape of the pores, enabling molecular sieving of hydrocarbon molecules. acs.org

Modeling the Influence of Carbon Branching Structure on Environmental Processes

The branching structure of alkanes has a profound influence on their environmental fate and transport. Modeling these effects is crucial for accurately predicting phenomena such as the formation of secondary organic aerosols (SOA) and the partitioning of hydrocarbons in multiphase environmental systems.

Branched alkanes are a significant fraction of hydrocarbons emitted in urban environments and are precursors to SOA. copernicus.org However, their potential to form SOA is not as well understood as that of their linear counterparts. The molecular structure of an alkane plays an important role in its capacity to form SOA mass. copernicus.org While linear and branched alkanes tend to have similar oxidation products, the products from branched alkanes are generally more volatile for the same carbon number. copernicus.org

To address this, models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model have been extended to predict SOA formation from the multiphase reactions of various branched alkanes. copernicus.org A key challenge in this modeling is the lack of explicit gas kinetic mechanisms for a wide variety of branched alkanes. copernicus.org An innovative approach involves constructing the product distribution for a branched alkane based on the known distribution of a linear alkane with a similar vapor pressure. copernicus.org

Several factors related to branching must be considered in these models:

Vapor Pressure : The vapor pressures of branched alkanes and their oxidation products are generally lower than those of linear alkanes with the same number of carbon atoms. copernicus.org

Autoxidation : An increase in the number of alkyl branches can reduce the ability of an alkane to undergo autoxidation reactions. copernicus.org These reactions are significant contributors to SOA formation as they tend to produce low-volatility products. copernicus.org

Autoxidation Reduction Factor : To account for the reduced autoxidation potential, an "autoxidation reduction factor" can be applied in models. This factor is a function of the degree and position of branching. copernicus.org

The table below illustrates the conceptual effect of branching on properties relevant to environmental modeling.

| Property | Linear Alkane | Branched Alkane | Implication for Environmental Modeling |

| Vapor Pressure | Higher | Lower (for same carbon number) | Affects gas-particle partitioning and atmospheric lifetime. |

| Autoxidation Potential | Higher | Lower | Reduces the formation of low-volatility products and SOA. |

| Solubility in CO2 | Lower | Higher | Influences transport and partitioning in certain environmental media. nih.gov |

This table provides a qualitative comparison of how branching affects key physical properties that are important inputs for environmental process models.

Simulations using these advanced models have shown that SOA yields from branched alkanes are significantly impacted by levels of nitrogen oxides (NOx) but are not significantly affected by seed conditions or humidity. copernicus.org

Furthermore, the branching of molecular structures has been shown to significantly enhance the solubility of hydrocarbons in supercritical carbon dioxide. nih.gov This has implications for understanding the transport of these compounds in certain geochemical environments and for developing green technologies such as CO2-based extraction processes. Modeling studies have demonstrated that a branched oligomer can have a solubility in CO2 that is orders of magnitude higher than a linear alkane of the same molecular weight. nih.gov This increased "CO2-philicity" is attributed to the number of structural edges (methyl groups) in the branched molecule. nih.gov

Q & A

Q. How can the physicochemical properties of 2,2,3-Trimethylheptane be experimentally characterized?

Answer: Key properties such as boiling point, density, and refractive index can be determined via gas chromatography (GC) coupled with mass spectrometry (MS), as demonstrated in studies of branched alkanes like 3-Ethyl-2-methylheptane . For example, the Abraham model solute descriptor L (gas-to-hexadecane partition coefficient) for this compound was calculated as 4.226 using chromatographic retention indices (KRI = 912.9) . A comparative table of properties for structurally similar isomers is provided below:

| Compound | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|

| 2,3,6-Trimethylheptane | 133.27 | 121.217 | 5779.869 |

| 3,3,5-Trimethylheptane | 155.7 | 0.739 | 1.4147 |

| This compound | Data pending | Data pending | Data pending |

Note: Experimental gaps highlight the need for targeted measurements.

Q. What role does this compound play in fuel research?

Answer: Branched alkanes like this compound are studied in the Co-Optima initiative for their combustion efficiency and octane-enhancing properties. Structural isomers (e.g., 2,2,4-Trimethylpentane) are benchmarked for autoignition resistance, a critical factor in gasoline formulation . Methodologically, engine testing combined with GC/MS analysis is used to quantify performance metrics such as laminar flame speed and knock resistance.

Advanced Research Questions

Q. How can discrepancies between experimental and computational thermodynamic data for this compound be resolved?

Answer: Density Functional Theory (DFT) with gauge-including atomic orbital (GIAO) methods is recommended for predicting NMR chemical shifts and partition coefficients. For example, DFT calculations on polychlorinated bornanes achieved a high correlation (R² > 0.95) with experimental data . For this compound, discrepancies in L values (experimental vs. computed) may arise from basis set limitations or conformational sampling. A hybrid approach—combining ab initio calculations with experimental validation via inverse gas chromatography—is advised .

Q. How does branching isomerism influence solute descriptors in the Abraham model?

Answer: Branching alters molecular polarizability and van der Waals interactions, directly affecting solute descriptors. For instance, this compound (L = 4.226) exhibits distinct solvent interactions compared to linear heptanes due to steric hindrance and reduced surface area . Advanced studies should compare isomers like 2,3,5-Trimethylheptane (KRI = 912.9) and 3,3,5-Trimethylheptane (density = 0.739 g/cm³) to quantify structural effects on hydrophobicity and solubility .

Methodological Recommendations

- Chromatography: Use this compound as a retention index standard in GC to calibrate complex hydrocarbon mixtures .

- Computational Modeling: Apply DFT with the B3LYP/6-31G(d) basis set for property prediction, validated against experimental KRI data .

- Isomer-Specific Analysis: Leverage isomer libraries (e.g., Co-Optima Core Research) to benchmark thermodynamic and kinetic properties .

Data Contradictions and Research Gaps

- Boiling Point Variability: reports 133.27°C for 2,3,6-Trimethylheptane, while cites 155.7°C for 3,3,5-Trimethylheptane. This highlights isomer-specific trends requiring systematic study.

- Solute Descriptors: The Abraham model’s L value for this compound lacks experimental validation, necessitating dual-phase (gas/liquid) partitioning experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.